2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC16489645
Molecular Formula: C20H21F4N5O4
Molecular Weight: 471.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21F4N5O4 |
|---|---|
| Molecular Weight | 471.4 g/mol |
| IUPAC Name | 2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7) |
| Standard InChI Key | RPRCIXKRLHWPJO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound is a salt comprising two distinct components:
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2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile: A pyrimidinone derivative featuring a 3-aminopiperidine substituent and a fluorobenzonitrile group.
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2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid serving as a counterion to enhance solubility and stability .
Key Structural Features:
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Pyrimidinone Core: A six-membered aromatic ring with two ketone groups at positions 2 and 4, critical for hydrogen bonding and receptor interactions .
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3-Aminopiperidine Moiety: A bicyclic amine contributing to basicity and potential bioactivity, particularly in enzyme inhibition .
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4-Fluorobenzonitrile Group: Introduces electron-withdrawing characteristics and metabolic stability via fluorine substitution .
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Trifluoroacetic Acid: Lowers pH in solutions, facilitating salt formation and improving crystallinity .
Molecular Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁F₄N₅O₄ | |
| Molecular Weight | 471.4 g/mol | |
| IUPAC Name | 2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid | |
| Canonical SMILES | CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O | |
| InChIKey | RPRCIXKRLHWPJO-UHFFFAOYSA-N |
Synthesis and Preparation
Trifluoroacetic Acid’s Role
TFA enhances the compound’s physicochemical properties through:
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Improved Solubility: Polar carboxylate group facilitates dissolution in polar solvents .
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Stabilization: Prevents degradation of the amine group via protonation, extending shelf life .
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Crystallization Aid: Lowers solubility in organic solvents, promoting crystal formation .
Physicochemical Properties
Thermal and Solubility Characteristics
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Melting Point: Estimated >200°C (decomposition likely before melting due to thermal instability of TFA) .
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Solubility:
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LogP: Predicted 2.1 (moderate lipophilicity due to fluorine and nitrile groups) .
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 1750 cm⁻¹ (C=O stretch), 2250 cm⁻¹ (C≡N), and 1150 cm⁻¹ (C-F) .
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NMR:
Industrial and Research Applications
Pharmaceutical Intermediate
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Lead Compound: Serves as a scaffold for developing DPP-4 inhibitors and kinase modulators .
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Radiolabeling Precursor: Fluorine-18 derivative potential for PET imaging agents.
Analytical Chemistry
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HPLC Standard: Used as a reference material due to UV activity at 254 nm (π→π* transition of pyrimidinone).
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